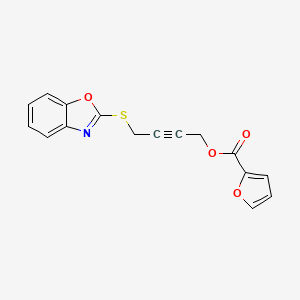

4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-furoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

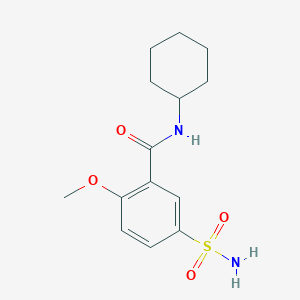

4-(1,3-Benzoxazol-2-ylthio)-2-butyn-1-yl 2-furoate is a compound of interest due to its unique chemical structure, which incorporates a benzoxazole ring and a furoate moiety. This chemical entity is part of a broader class of compounds known for their potential in various applications, including material science and pharmaceuticals, although here we focus strictly on the chemical and physical aspects, excluding its biomedical applications.

Synthesis Analysis

The synthesis of similar benzoxazole derivatives typically involves Knoevenagel condensation reactions. For example, the condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehydes leads to the formation of specific isomers with exclusive configurations, demonstrating the intricate control over the structural assembly of these molecules (Al-Omran, Mohareb, & El-Khair, 2011). This highlights the synthetic versatility and challenges in obtaining specific benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-ylthio)-2-butyn-1-yl 2-furoate.

科学的研究の応用

Anti-inflammatory Pharmaceuticals

Research has highlighted the development of novel anti-inflammatory pharmaceuticals, notably NOSH-Aspirin hybrids. These compounds, integrating nitric oxide and hydrogen sulfide-releasing moieties, demonstrate significant efficacy in inhibiting the growth of various human cancer cell lines without cellular toxicity. Their potential surpasses traditional NSAIDs, offering a new class of anti-inflammatory drugs with remarkable potency against adenomatous and epithelial origin cancer cells (Kodela, Chattopadhyay, & Kashfi, 2012).

Organic Synthesis and Catalysis

The benzoxazole moiety serves as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This capability facilitates regioselective modifications and has been applied in synthesizing various functionalized compounds, indicating the versatility of benzoxazole derivatives in organic synthesis (Lahm & Opatz, 2014).

Material Science and Polymer Chemistry

In material science, benzoxazole-containing compounds have been explored for their electrochemical and photophysical properties. Such studies involve the synthesis of conjugated copolymers with potential applications in optoelectronics and advanced materials. The research indicates these polymers exhibit reversible redox behavior and multichromic properties, alongside high fluorescent properties, making them suitable for various technological applications (Deniz et al., 2013).

Heparanase Inhibition

A novel series of benzoxazol-5-yl acetic acid derivatives, originating from furanylthiazole acetic acid, have been identified as potent heparanase inhibitors. These compounds exhibit significant anti-angiogenic properties and potential therapeutic applications in inhibiting tumor metastasis and angiogenesis. The development of these inhibitors underscores the importance of benzoxazole derivatives in designing new drugs for cancer therapy (Courtney et al., 2005).

特性

IUPAC Name |

4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4S/c18-15(14-8-5-10-19-14)20-9-3-4-11-22-16-17-12-6-1-2-7-13(12)21-16/h1-2,5-8,10H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWNUKSWRYZMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl furan-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)

![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)

![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)

![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)